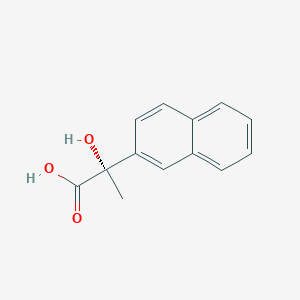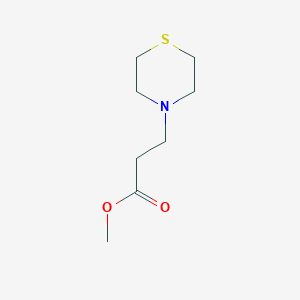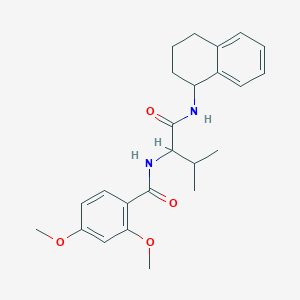
2,4-Dimethoxy-N-(3-methyl-1-oxo-1-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)butan-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dimethoxy-N-(3-methyl-1-oxo-1-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)butan-2-yl)benzamide is a complex organic compound that features a benzamide core with various functional groups attached
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethoxy-N-(3-methyl-1-oxo-1-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)butan-2-yl)benzamide typically involves multi-step organic reactions
Preparation of Benzamide Core: The benzamide core can be synthesized by reacting 2,4-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.
Introduction of Side Chain: The side chain can be introduced through a series of reactions involving the formation of an amide bond between the benzamide core and the side chain precursor, which includes the 1,2,3,4-tetrahydronaphthalene moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
化学反应分析
Types of Reactions
2,4-Dimethoxy-N-(3-methyl-1-oxo-1-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)butan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学研究应用
2,4-Dimethoxy-N-(3-methyl-1-oxo-1-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)butan-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.
Biological Studies: The compound can be used in studies to understand its interactions with biological targets, such as proteins or nucleic acids.
Industrial Applications:
作用机制
The mechanism of action of 2,4-Dimethoxy-N-(3-methyl-1-oxo-1-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)butan-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
相似化合物的比较
Similar Compounds
2,4-Dimethoxybenzamide: A simpler analog lacking the complex side chain.
N-(3-methyl-1-oxo-1-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)butan-2-yl)benzamide: Similar structure but without the dimethoxy groups.
2,4-Dimethoxy-N-(1-oxo-1-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)butan-2-yl)benzamide: Lacks the methyl group on the side chain.
Uniqueness
The uniqueness of 2,4-Dimethoxy-N-(3-methyl-1-oxo-1-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)butan-2-yl)benzamide lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of both the dimethoxy groups and the complex side chain allows for unique interactions with molecular targets, making it a valuable compound for research and development.
属性
CAS 编号 |
335034-66-7 |
|---|---|
分子式 |
C24H30N2O4 |
分子量 |
410.5 g/mol |
IUPAC 名称 |
2,4-dimethoxy-N-[3-methyl-1-oxo-1-(1,2,3,4-tetrahydronaphthalen-1-ylamino)butan-2-yl]benzamide |
InChI |
InChI=1S/C24H30N2O4/c1-15(2)22(26-23(27)19-13-12-17(29-3)14-21(19)30-4)24(28)25-20-11-7-9-16-8-5-6-10-18(16)20/h5-6,8,10,12-15,20,22H,7,9,11H2,1-4H3,(H,25,28)(H,26,27) |
InChI 键 |
ZGMJGYQGBZWXDX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C(=O)NC1CCCC2=CC=CC=C12)NC(=O)C3=C(C=C(C=C3)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


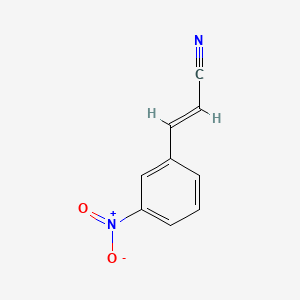
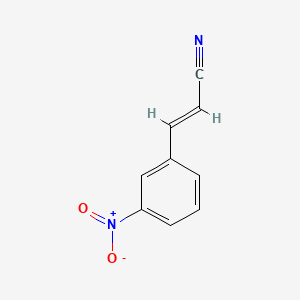
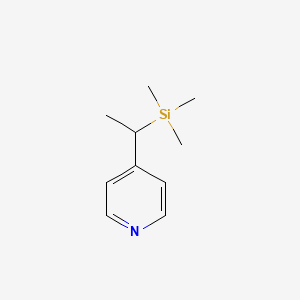

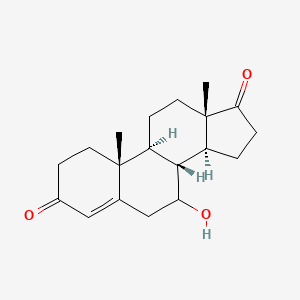

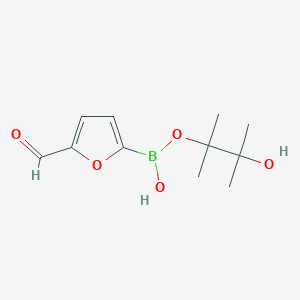
![2-(4-Methoxyphenoxy)-1-{4-[2-(piperidin-1-yl)ethyl]piperidin-1-yl}ethanone](/img/structure/B13825508.png)

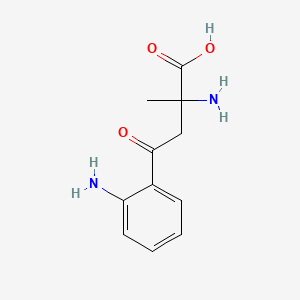
![propan-2-yl 3-[[2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B13825523.png)
